![molecular formula C28H25ClFN3O2S B2822132 3-benzyl-2-((2-chloro-6-fluorobenzyl)thio)-N-cyclopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115485-39-6](/img/structure/B2822132.png)
3-benzyl-2-((2-chloro-6-fluorobenzyl)thio)-N-cyclopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure, one benzene and one pyrimidine. It has several substituents, including a benzyl group, a cyclopentyl group, and a 2-chloro-6-fluorobenzylthio group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the quinazoline core, followed by the addition of the various substituents through reactions such as nucleophilic substitution or addition .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The quinazoline core provides a rigid, planar structure, while the various substituents add complexity and potentially influence the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the various functional groups present. For example, the thioether group (R-S-R’) could undergo oxidation reactions, and the amide group (CONR2) could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of the amide group could result in hydrogen bonding, influencing the compound’s solubility and boiling/melting points .Aplicaciones Científicas De Investigación
Antimicrobial and Antibacterial Studies
Quinazoline derivatives have been synthesized and evaluated for their antimicrobial and antibacterial properties. Studies demonstrate that these compounds exhibit significant activity against a range of bacterial and fungal strains. For instance, Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones, establishing their antifungal and antibacterial potential through systematic chemical analysis and bioactivity screening (Patel & Patel, 2010). Similarly, Rao and Subramaniam (2015) developed a novel series of quinazolinone analogs substituted with benzothiophene, showing good antibacterial activity, particularly against Gram-positive and Gram-negative bacteria, and noteworthy antitubercular activity (Rao & Subramaniam, 2015).
Analgesic Activity
The synthesis and evaluation of new pyrazoles and triazoles bearing a quinazoline moiety have also been reported, where some compounds exhibited promising analgesic activity. This highlights the versatility of quinazoline derivatives in medicinal chemistry, especially in the development of pain management therapies (Saad, Osman, & Moustafa, 2011).
Interaction with Human Serum Albumin
Research into the interactions between fluorine-substituted dihydroquinazoline derivatives and human serum albumin (HSA) sheds light on the potential therapeutic applications of these compounds. Studies indicate that fluorodihydroquinazolin derivatives can bind to HSA, inducing conformational changes and affecting the drug's pharmacokinetics and distribution (Wang et al., 2016).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-benzyl-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-cyclopentyl-4-oxoquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClFN3O2S/c29-23-11-6-12-24(30)22(23)17-36-28-32-25-15-19(26(34)31-20-9-4-5-10-20)13-14-21(25)27(35)33(28)16-18-7-2-1-3-8-18/h1-3,6-8,11-15,20H,4-5,9-10,16-17H2,(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUWWKZXQGAGNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=C(C=CC=C4Cl)F)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-2-((2-chloro-6-fluorobenzyl)thio)-N-cyclopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.